molecular formula C13H18ClNO2 B4463227 2-(3-chlorophenoxy)-N-(1,1-dimethylpropyl)acetamide

2-(3-chlorophenoxy)-N-(1,1-dimethylpropyl)acetamide

Cat. No. B4463227
M. Wt: 255.74 g/mol
InChI Key: XLBYZJHSCPFAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(1,1-dimethylpropyl)acetamide, commonly known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a widely used drug in the treatment of hyperlipidemia, a condition characterized by high levels of lipids in the blood. Clofibric acid has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Mechanism of Action

Clofibric acid works by activating PPARα, a nuclear receptor that regulates lipid metabolism. PPARα regulates the expression of genes involved in lipid metabolism, including fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. Activation of PPARα by clofibric acid leads to increased fatty acid oxidation, decreased lipoprotein synthesis, and improved glucose homeostasis. This results in a decrease in the levels of triglycerides and cholesterol in the blood.
Biochemical and Physiological Effects
Clofibric acid has been shown to have several biochemical and physiological effects. The drug has been found to decrease the levels of triglycerides and cholesterol in the blood. It also increases the levels of high-density lipoprotein (HDL), also known as "good" cholesterol. Moreover, clofibric acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The drug has also been found to have antitumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Clofibric acid has several advantages for lab experiments. It is a widely used drug with well-established methods for synthesis and analysis. Moreover, the drug has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications. However, there are also some limitations to using clofibric acid in lab experiments. The drug has been found to have some toxicity in animal studies, which may limit its use in certain experiments. Moreover, the drug has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on clofibric acid. One area of research is the development of new derivatives of clofibric acid with improved pharmacological properties. Another area of research is the investigation of the drug's potential therapeutic applications in other diseases, such as diabetes and cancer. Moreover, further studies are needed to understand the mechanism of action of clofibric acid and its effects on lipid metabolism, inflammation, and apoptosis. Finally, the development of new methods for the synthesis and analysis of clofibric acid may also be an area of future research.

Scientific Research Applications

Clofibric acid has been extensively studied for its potential therapeutic applications. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. The drug is used to treat hyperlipidemia, a condition characterized by high levels of lipids in the blood. It works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Clofibric acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, the drug has been found to have antitumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYZJHSCPFAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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